molecular formula C6H13NO7 B083393 1-Deoxy-1-nitro-D-glucitol CAS No. 14199-88-3

1-Deoxy-1-nitro-D-glucitol

Cat. No. B083393
CAS RN: 14199-88-3
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-SLPGGIOYSA-N
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Description

1-Deoxy-1-nitro-D-glucitol is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that its close relative, 1-Deoxy-D-glucitol, has a molecular formula of C6H14O51.



Synthesis Analysis

The synthesis of related compounds such as 1-Deoxy-1-(octylamino)-D-glucitol has been reported2. However, the specific synthesis process for 1-Deoxy-1-nitro-D-glucitol is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of 1-Deoxy-1-nitro-D-glucitol is not directly available. However, 1-Deoxy-D-glucitol, a related compound, has a molecular formula of C6H14O51.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Deoxy-1-nitro-D-glucitol are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Deoxy-1-nitro-D-glucitol are not directly available. However, a related compound, 1-Deoxy-D-glucitol, has a density of 1.4±0.1 g/cm3, a boiling point of 468.0±40.0 °C at 760 mmHg, and a molar volume of 116.6±3.0 cm31.


Scientific Research Applications

  • Thermotropic Studies : A study focused on the thermotropic properties of 1-deoxy-1-(N-methyloctanamido)-D-glucitol, examining its crystalline forms and phase transitions using techniques like thermal polarizing microscopy, calorimetry, and X-ray diffraction (Tristram-Nagle & Wingert, 1990).

  • Crystal and Molecular Structures : The crystal structures of various forms, including 1-deoxy-1-nitro-D-glucitol, were resolved by X-ray diffraction, providing insights into their molecular conformations (Kopf, Brandenburg, Seelhorst & Köll, 1990).

  • Synthesis of D-Idose : The compound was used in the synthesis of D-Idose, demonstrating its utility in producing other valuable chemical compounds (Dromowicz & Köll, 1998).

  • Formation of 2-Thioepisophorose and 2-Thiosophorose : Research on the addition of 1-thio-D-glucose sodium salt to 1-deoxy-1-nitro-D-glucitol led to the formation of 2-thioepisophorose and 2-thiosophorose, significant in the study of glycosylation reactions (Petrušová, Lattová, Matulová, Petruš & BeMiller, 1996).

  • Transformation of Branched-Chain Derivatives : A study showed how 1-deoxy-1-nitro-D-glucitol could be transformed into various derivatives, useful in synthetic chemistry (Baer & Santoyo González, 1990).

  • Deamination of Pyranose Amines : Research into the deamination of compounds related to 1-deoxy-1-nitro-D-glucitol highlighted the chemical behavior and potential applications in organic chemistry (Kin, Williams & Horsington, 1971).

  • Electrosynthesis of Oligosaccharide Glycamines : This compound was used in the electrosynthesis of glycamines, showing its potential in the production of complex sugars (Fedoron̆ko, Stach, Capek & Farkaš, 1998).

  • Nucleophilic Addition Reactions : The compound played a role in nucleophilic addition reactions, important for understanding and developing new synthetic methodologies (Sakakibara, Nomura & Sudoh, 1980).

Safety And Hazards

Specific safety and hazard information for 1-Deoxy-1-nitro-D-glucitol is not readily available in the searched resources. However, it’s always important to handle chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation4.


Future Directions

The future directions of 1-Deoxy-1-nitro-D-glucitol are not directly available. However, related compounds are being used in various fields, including research tools and synthetic chemistry2.


Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature.


properties

IUPAC Name

(2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161910
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-nitro-D-glucitol

CAS RN

14199-88-3
Record name 1-Deoxy-1-nitro-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14199-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-nitro-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-nitro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Köll, H Brandenburg, W Seelhorst… - Liebigs Annalen der …, 1991 - Wiley Online Library
The 1 H‐NMR spectra of all diastereomeric alditols with a terminal nitro group up to a chain length of seven carbon atoms (31 compounds) have been recorded at 500 MHz in D 2 O. In …
Z Gyorgydeak, I Pelyvas - 1998 - books.google.com
In a single volume, Monosaccharide Sugars critically summarizes the applied and potentially useful strategies for the synthesis and degradation of monosaccharides by chain-…
Number of citations: 69 books.google.com
G Bourhill, K Mansour, KJ Perry… - Organic and …, 1993 - spiedigitallibrary.org
… of compounds, several straight-chain sugars with terminal nitro (NQ) groups were tested and two members, 1-deoxy-1-nitro-Dmannitol (18 x sucrose) and 1-deoxy-1-nitro-D-glucitol (9 x …
Number of citations: 3 www.spiedigitallibrary.org

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